molecular formula C10H10ClNO4 B13329575 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

Cat. No.: B13329575
M. Wt: 243.64 g/mol
InChI Key: CZYJUSSRFVKLEZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a high-value chemical building block designed for pharmaceutical and organic synthesis research. This multifunctional compound features a chloro-substituted 2-oxopyridine core, which is a privileged structure in medicinal chemistry, alongside both a formyl and a propanoic acid moiety. These reactive handles make it an exceptionally versatile scaffold for constructing more complex molecules, particularly through nucleophilic substitution at the 4-chloro position or condensation and conjugation reactions via the 3-formyl group. Researchers can leverage this compound in the synthesis of targeted libraries for drug discovery programs, with potential applications in developing kinase inhibitors, anti-inflammatory agents, and other small-molecule therapeutics. The carboxylic acid functional group further enhances its utility by facilitating salt formation or serving as a point for bioconjugation and linker attachment in probe development. This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling and experiments should be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C10H10ClNO4/c1-6-4-8(11)7(5-13)10(16)12(6)3-2-9(14)15/h4-5H,2-3H2,1H3,(H,14,15)

InChI Key

CZYJUSSRFVKLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCC(=O)O)C=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves constructing the pyridine core with specific substituents at defined positions, followed by functionalization to introduce the formyl and carboxylic acid groups. The key steps include:

Preparation of 4-Chloro-3-formyl-6-methylpyridine Intermediate

Method A: Direct Formylation of 4-Chloro-6-methylpyridine

  • Starting Material: 4-Chloro-6-methylpyridine
  • Reagents: Vilsmeier reagent (POCl₃ and DMF)
  • Procedure:
    • Dissolve 4-chloro-6-methylpyridine in DMF.
    • Add POCl₃ dropwise at 0°C under inert atmosphere.
    • Stir at room temperature for 4-6 hours to effect formylation at the 3-position.
    • Quench with ice-water, neutralize with sodium acetate, and extract with ethyl acetate.
    • Purify via column chromatography to obtain 4-chloro-3-formyl-6-methylpyridine .

Data Table 1: Formylation Reaction Conditions

Parameter Value
Starting Material 4-Chloro-6-methylpyridine
Reagent POCl₃ + DMF
Temperature 0°C (addition), room temperature (reaction)
Reaction Time 4-6 hours
Yield Approximately 65-75%

Introduction of Propanoic Acid Side Chain

Method B: Nucleophilic Substitution at the 2-Position

  • Reagents: 3-Formyl-4-chloro-6-methylpyridine, ethyl bromoacetate, base (e.g., potassium carbonate)
  • Procedure:
    • Dissolve the pyridine intermediate in DMF.
    • Add potassium carbonate and ethyl bromoacetate.
    • Stir at 80°C for 12-24 hours to facilitate nucleophilic substitution at the 2-position.
    • Work-up involves filtration, solvent removal, and hydrolysis of ester to acid using aqueous NaOH.
    • Acidify to precipitate the free carboxylic acid, yielding This compound .

Data Table 2: Nucleophilic Substitution and Hydrolysis

Parameter Value
Reagents Ethyl bromoacetate + K₂CO₃
Solvent DMF
Temperature 80°C
Reaction Time 12-24 hours
Hydrolysis Aqueous NaOH, reflux
Final Yield Approximately 50-60%

Oxidation and Final Functionalization

Method C: Oxidation of the Aldehyde to Carboxylic Acid

  • Reagents: Potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂)
  • Procedure:
    • Dissolve the aldehyde compound in a mixture of acetic acid and water.
    • Add KMnO₄ slowly at room temperature.
    • Stir until complete oxidation to the acid is confirmed via TLC or HPLC.
    • Filter off manganese dioxide precipitate, acidify, and extract the product.

Data Table 3: Oxidation Conditions

Parameter Value
Oxidant KMnO₄ or NaClO₂
Solvent Acetic acid/water mixture
Temperature Room temperature to 50°C
Reaction Time 2-6 hours
Yield Approximately 70-80%

Notes on Reaction Conditions and Purification

  • Solvent Choice: DMF, DMSO, or acetonitrile are preferred for nucleophilic substitutions due to their polarity and inertness.
  • Temperature Control: Reactions involving sensitive intermediates are maintained at 0°C to prevent side reactions.
  • Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.
  • Characterization: Confirmed via NMR (¹H, ¹³C), IR, and mass spectrometry.

Summary of Data and Efficiency

Step Reaction Type Typical Yield Notes
1 Formylation of pyridine 65-75% Vilsmeier formylation at 3-position
2 Nucleophilic substitution 50-60% Ethyl bromoacetate addition, hydrolysis to acid
3 Oxidation to carboxylic acid 70-80% KMnO₄ or NaClO₂ oxidation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyridinone-Propanoic Acid Derivatives

Compound Name Position 3 Position 4 Position 6 Propanoic Acid CAS Number
Target Compound Formyl (-CHO) Chloro Methyl Yes Not Provided
3-(3-carbamoyl-6-hydroxy-4-methyl-...) Carbamoyl (-CONH₂) - Methyl Yes 811-713-9
3-(3-cyano-6-hydroxy-4-methyl-...) Cyano (-CN) - Methyl Yes 811-717-0

Key Observations:

  • Position 3: The formyl group in the target compound is more reactive than the carbamoyl or cyano groups in analogs, enabling covalent modifications.
  • Position 6: Methyl substitution is conserved across analogs, but the target compound lacks the hydroxyl (-OH) group seen in others, reducing hydrophilicity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The chloro and formyl groups in the target compound likely increase LogP compared to hydroxyl- or carbamoyl-containing analogs, suggesting improved membrane permeability but reduced aqueous solubility.
  • Metabolic Stability: The formyl group may render the compound susceptible to enzymatic oxidation, whereas cyano or carbamoyl groups in analogs could confer metabolic resistance.

Biological Activity

3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, with the molecular formula C10H10ClNO4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and relevant case studies.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that various pyridine derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
Pyridine Derivative A0.0039S. aureus
Pyridine Derivative B0.025E. coli
3-(4-chloro-3-formyl-6-methyl...)TBDTBD

Antifungal Properties

In addition to antibacterial effects, this compound may also possess antifungal activity. Similar pyridine derivatives have shown effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity can vary significantly, indicating a spectrum of efficacy depending on structural modifications .

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
Pyridine Derivative C16.69C. albicans
Pyridine Derivative D56.74Fusarium oxysporum
3-(4-chloro-3-formyl-6-methyl...)TBDTBD

The biological activity of this compound is likely attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. This interaction may disrupt the synthesis of critical macromolecules, leading to cell death.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of several pyridine derivatives, including those structurally similar to the target compound. Results indicated that modifications in the chlorinated side chains enhanced activity against resistant strains of bacteria .
  • Fungal Resistance : Another study focused on the antifungal properties of pyridine derivatives against Candida spp. The findings suggested that certain substitutions could significantly increase the potency against resistant fungal strains .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridinone core. Key steps include:

  • Chlorination and formylation of the pyridinone ring using reagents like POCl₃ for chlorination and Vilsmeier-Haack conditions (DMF/POCl₃) for formylation .
  • Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions (e.g., Michael addition or ester hydrolysis).
  • Purification by column chromatography or preparative HPLC to isolate the target compound .
    Characterization requires NMR (¹H/¹³C), mass spectrometry, and IR to confirm structural integrity.

Advanced: How can reaction conditions be optimized to minimize by-products like dechlorinated or over-oxidized derivatives?

Answer:
By-product formation often arises from harsh reaction conditions. Optimization strategies include:

  • Temperature control : Lowering reaction temperatures during chlorination (e.g., 0–5°C) to prevent ring degradation.
  • Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) for formylation to avoid over-oxidation .
  • Real-time monitoring : Employing LC-MS to track intermediate formation and adjust stoichiometry dynamically .
    For example, reducing equivalents of POCl₃ in chlorination steps decreases dechlorination by-products .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the formyl group (~9.8 ppm), pyridinone ring protons (6.5–8.5 ppm), and propanoic acid side-chain (δ ~2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁ClNO₄: 244.0378).
  • HPLC : Use C18 columns with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%) .

Advanced: How do structural modifications (e.g., methyl group at position 6) influence the compound’s bioactivity?

Answer:
The 6-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 6-H or 6-CF₃ derivatives) show:

  • Increased enzyme binding affinity due to steric effects, as seen in kinase inhibition assays .
  • Altered metabolic stability : Methyl groups reduce oxidative metabolism in liver microsome studies .
    Structure-activity relationship (SAR) models can guide targeted modifications .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:
Contradictions often stem from assay variability. Mitigation strategies include:

  • Standardized assay conditions : Fix parameters like cell line passage number, serum concentration, and incubation time .
  • Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results across labs.
  • Meta-analysis : Pool data from multiple studies to identify outliers and validate trends statistically .

Basic: What are the key stability concerns for this compound under storage conditions?

Answer:

  • Hydrolysis : The formyl group is prone to hydrolysis in aqueous media. Store desiccated at –20°C in amber vials .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the pyridinone ring .

Advanced: What computational methods aid in predicting the compound’s reactivity or binding modes?

Answer:

  • Density functional theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .
  • MD simulations : Assess binding stability over time to prioritize synthetic targets .

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